1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one
Description
This compound features a pyrimidine core substituted with a 2-methyl group and a (4-methylpyridin-2-yl)amino group at positions 2 and 6, respectively. The pyrimidine is linked to a piperazine ring, which is further connected to a 3-phenylpropan-1-one moiety.
Properties
IUPAC Name |
1-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c1-18-10-11-25-21(16-18)28-22-17-23(27-19(2)26-22)29-12-14-30(15-13-29)24(31)9-8-20-6-4-3-5-7-20/h3-7,10-11,16-17H,8-9,12-15H2,1-2H3,(H,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVXTHVTHRAABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on existing research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 337.45 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and a phenylpropane component, which contribute to its biological activities.
Research indicates that compounds similar to This compound often act as inhibitors of critical enzymes involved in cellular processes. For instance, many pyrimidine derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of cancer cells by depleting nucleotide pools necessary for DNA synthesis and repair .
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. A notable study demonstrated that DHODH inhibitors induce cell cycle arrest in the S-phase, effectively halting the growth of various cancer cell lines . The compound's structural features suggest it may exhibit similar properties.
Table 1: Summary of Anticancer Activity
| Compound Name | Target Enzyme | IC50 (μM) | Cell Line Tested |
|---|---|---|---|
| Compound A | DHODH | 0.391 | HCT116 |
| Compound B | DHODH | 7.55 | MIA PaCa-2 |
| Target Compound | DHODH | TBD | TBD |
Neuroprotective Effects
Aside from anticancer properties, derivatives containing piperazine and pyrimidine rings have been investigated for neuroprotective effects. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study involving a series of pyrimidine derivatives found that certain modifications enhanced their inhibitory effects on cancer cell lines such as HCT116 and MIA PaCa-2. The modifications included variations in the substitution patterns on the pyrimidine and piperazine rings.
- Neuroprotective Activity : Another investigation assessed the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds reduced cell death and improved survival rates in neuron-like cells exposed to harmful conditions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Derivatives
Functional Implications of Substituents
- Amino-Pyridine vs. Phenoxy Groups: The (4-methylpyridin-2-yl)amino group in the target compound allows for hydrogen bonding and π-π stacking, which could improve receptor affinity compared to the phenoxy-substituted analogue . This is critical in kinase inhibitors where such interactions stabilize drug-target complexes.
- Piperazine vs.
- Phenylpropanone Moiety: Shared with the phenoxy analogue, this group may contribute to lipophilicity, aiding blood-brain barrier penetration in CNS-targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
